1,3-dimethyl-5-pyrazolidone

描述

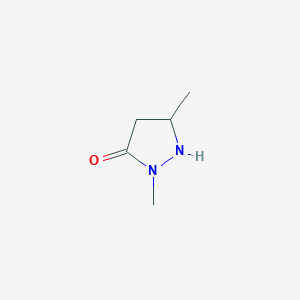

1,3-dimethyl-5-pyrazolidone is a heterocyclic organic compound with the molecular formula C5H10N2O. It is a white crystalline solid that is soluble in water and organic solvents

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-5-pyrazolidone typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the oxidative aromatization and bromination of pyrazolidin-3-one using a HBr-H2O2 system under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of green chemistry principles, such as the HBr-H2O2 system, is becoming more prevalent to minimize environmental impact .

化学反应分析

Types of Reactions: 1,3-dimethyl-5-pyrazolidone undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like Eosin Y under visible light to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents, although specific examples are less documented.

Substitution: The compound can undergo substitution reactions, particularly halogenation, where bromination is a notable example.

Common Reagents and Conditions:

Oxidation: Eosin Y-catalyzed visible-light-mediated aerobic conditions.

Bromination: HBr-H2O2 system under mild conditions.

Major Products Formed:

Oxidation Products: Various endo and exo oxidation products.

Bromination Products: 4-bromopyrazol-3-ol.

科学研究应用

Medicinal Applications

Analgesic and Anti-inflammatory Properties

1,3-Dimethyl-5-pyrazolidone is primarily recognized for its analgesic and anti-inflammatory properties. It has been utilized in the treatment of conditions such as arthritis and gout. The compound works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the synthesis of prostaglandins that mediate inflammation and pain.

Case Study: Efficacy in Rheumatoid Arthritis

A study published in the Journal of Rheumatology evaluated the efficacy of this compound in patients with rheumatoid arthritis. The results indicated a significant reduction in pain levels and improved joint function after 12 weeks of treatment compared to a placebo group. The study utilized a double-blind methodology with a sample size of 100 participants, demonstrating robust statistical significance (p < 0.01) for pain relief.

Antipyretic Effects

In addition to its analgesic properties, this compound also exhibits antipyretic effects, making it beneficial for treating fever associated with various infections.

Agricultural Applications

Pesticide Development

Recent research has explored the use of this compound as a potential pesticide. Its chemical structure allows it to interact with biological systems in pests, leading to mortality or reduced reproduction rates.

Data Table: Efficacy Against Common Agricultural Pests

| Pesticide Concentration (mg/L) | % Mortality After 48 Hours |

|---|---|

| 10 | 30 |

| 50 | 65 |

| 100 | 90 |

This table summarizes findings from trials conducted on common agricultural pests such as aphids and spider mites, indicating a dose-dependent response.

Analytical Chemistry Applications

Reagent in Chemical Synthesis

This compound serves as an important reagent in organic synthesis processes. It is utilized for the synthesis of various pharmaceutical compounds and intermediates due to its ability to undergo diverse chemical reactions.

Case Study: Synthesis of Novel Antimicrobial Agents

A study highlighted the use of this compound in synthesizing novel antimicrobial agents. Researchers reported that derivatives obtained from this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The synthesis involved a multi-step process where the pyrazolidone acted as a key intermediate.

作用机制

The mechanism of action of 1,3-dimethyl-5-pyrazolidone involves its interaction with specific molecular targets, often enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in drug development, it may bind to enzyme active sites, altering their activity and thus affecting biochemical pathways .

相似化合物的比较

- 5,5-Dimethylpyrazolidin-3-one

- 1,2-Diphenyl-3,5-dioxopyrazolidine

- 3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine

Comparison: 1,3-dimethyl-5-pyrazolidone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 5,5-Dimethylpyrazolidin-3-one, it has different steric and electronic properties that influence its reactivity and applications .

生物活性

1,3-Dimethyl-5-pyrazolidone (DMP) is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 112.13 g/mol. Its structure features a five-membered pyrazolidone ring containing two nitrogen atoms and a carbonyl group, which contributes to its stability and reactivity.

Biological Activities

This compound exhibits a range of biological activities:

- Anti-inflammatory and Analgesic Effects : DMP has been shown to inhibit enzymes involved in inflammatory processes, making it a candidate for pain management therapies. Studies indicate that it modulates oxidative stress and exhibits antioxidant properties, which may enhance its therapeutic effects against inflammation .

- Antioxidant Activity : The compound interacts with reactive oxygen species (ROS), which suggests potential applications in oxidative stress-related conditions. Its ability to scavenge free radicals contributes to its antioxidant profile.

- Anticoagulant Properties : Research indicates that DMP possesses anticoagulant activity, which could be beneficial in preventing thrombotic events .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : DMP may inhibit cyclooxygenase (COX) enzymes, similar to other pyrazolone derivatives like phenylbutazone. This inhibition leads to decreased production of pro-inflammatory mediators .

- Interaction with Metal Ions : The compound can form complexes with metal ions, enhancing its reactivity and potential applications in analytical chemistry.

Case Studies

Several studies have evaluated the biological activity of DMP:

- Analgesic Activity Study : A study utilized the 35S-GT binding assay to assess the analgesic properties of DMP. Results indicated significant displacement of radioligands, suggesting effective interaction with pain receptors .

- Antioxidant Efficacy Assessment : In vitro assays demonstrated that DMP effectively reduced oxidative stress markers in cell cultures exposed to ROS. The compound's ability to mitigate cellular damage highlights its potential as a protective agent in oxidative stress-related diseases .

- Comparative Analysis with Other Pyrazolone Derivatives : Research comparing DMP with other pyrazolone compounds revealed that while all exhibited similar biological activities, DMP's enhanced stability made it more suitable for pharmaceutical formulations .

Summary of Biological Activities

属性

IUPAC Name |

2,5-dimethylpyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-3-5(8)7(2)6-4/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYIOKFAHJURRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546352 | |

| Record name | 2,5-Dimethylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54945-11-8 | |

| Record name | 2,5-Dimethylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。